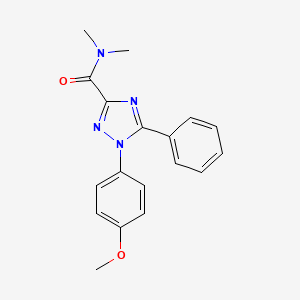

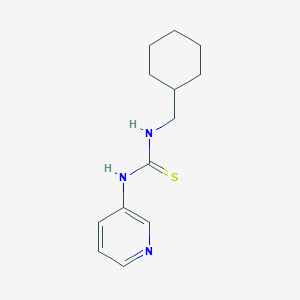

![molecular formula C21H26N2O3 B5541479 (1S*,5R*)-3-(3-乙酰基苯甲酰)-6-(环丁基甲基)-3,6-二氮杂双环[3.2.2]壬烷-7-酮](/img/structure/B5541479.png)

(1S*,5R*)-3-(3-乙酰基苯甲酰)-6-(环丁基甲基)-3,6-二氮杂双环[3.2.2]壬烷-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bicyclic compounds like "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex organic reactions that establish the framework of the molecule while introducing functional groups at specific locations. Techniques such as cyclization reactions, functional group transformations, and stereocontrolled synthesis are commonly employed. For instance, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments demonstrates the incorporation of chiral centers and bicyclic structures through a series of organic reactions (Vlasova et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" is characterized by their bicyclic skeleton and the spatial arrangement of atoms. X-ray crystallography and NMR spectroscopy are pivotal in determining these structural aspects. The 1,3-diaxial repulsion vs. π-delocalization study in a related skeleton highlights the impact of structural constraints on the molecular conformation and stability (Weber et al., 2001).

Chemical Reactions and Properties

Bicyclic compounds undergo a variety of chemical reactions, including functional group interconversions, ring expansions, and electrophilic substitutions. The reactivity of such compounds is often influenced by the strain within the bicyclic framework and the electronic nature of the functional groups attached. Studies on the Mannich reaction in the synthesis of N,S-containing heterocycles shed light on the aminomethylation processes involving bicyclic compounds, leading to the formation of new functionalized derivatives (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of bicyclic compounds such as "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" are crucial for their characterization and application. Properties like melting points, boiling points, solubility, and crystal structure provide essential information about the compound's stability and suitability for various applications. For instance, the synthesis and structural study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol offer insights into the conformational preferences and stability of such compounds (Fernández et al., 1995).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of bicyclic compounds. These properties are determined by the compound's molecular structure, the presence of functional groups, and the electronic distribution within the molecule. The study on the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents in a 3,7-diazabicyclo[3.3.1]nonane scaffold highlights the role of functional groups in modulating the compound's chemical behavior (Eibl et al., 2013).

科学研究应用

结构和构象研究

研究探讨了二氮杂双环壬烷骨架的结构特征和构象动力学。例如,对类似化合物的研究阐明了它们的晶体结构,展示了显著的相互作用,如轴向原子之间的排斥和分子内氢键,这些相互作用影响化合物的反应性和物理性质 (Weber 等人,2001)。

合成和化学反应性

合成包含氨基酸片段的手性二氮杂双环壬烷证明了该化合物在创建非外消旋衍生物方面的多功能性,突出了其在合成生物活性分子的潜力 (Vlasova 等人,2015)。此外,从谷氨酸衍生物合成双环 σ 受体配体的研究展示了该化合物在生成具有高受体亲和力和针对肿瘤细胞系的潜在细胞毒活性的分子的应用 (Geiger 等人,2007)。

生物医学应用

利用二氮杂双环壬烷衍生物开发用于 α7-烟碱乙酰胆碱受体的正电子发射断层扫描 (PET) 显像剂,强调了其在神经生物学研究和潜在诊断应用中的重要性 (Gao 等人,2013)。此外,合成和评估二氮杂双环壬烷衍生物作为毒性低的局部麻醉剂为药物开发提供了有前景的途径 (Malmakova 等人,2021)。

属性

IUPAC Name |

(1S,5R)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-14(24)16-6-3-7-17(10-16)20(25)22-12-18-8-9-19(13-22)23(21(18)26)11-15-4-2-5-15/h3,6-7,10,15,18-19H,2,4-5,8-9,11-13H2,1H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZEIMLDQONCA-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

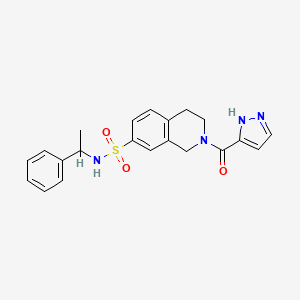

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

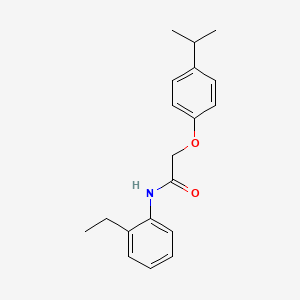

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

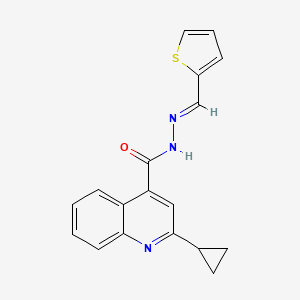

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

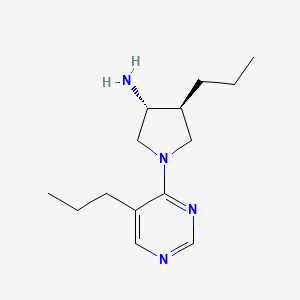

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)